3-Ethyl-2-methylaniline

Description

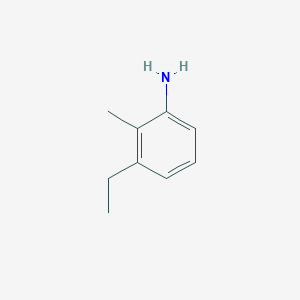

3-Ethyl-2-methylaniline (IUPAC name: 3-ethyl-2-methylbenzenamine) is a substituted aniline derivative with the molecular formula C₉H₁₃N and a molecular weight of 135.21 g/mol. Its CAS registry number is 892575-33-6 . Structurally, it features an ethyl group at the 3-position and a methyl group at the 2-position of the benzene ring (Figure 1). This compound is commercially available as a building block for organic synthesis, particularly in pharmaceuticals and agrochemicals .

Properties

CAS No. |

89370-36-5 |

|---|---|

Molecular Formula |

C9H13N |

Molecular Weight |

135.21 g/mol |

IUPAC Name |

3-ethyl-2-methylaniline |

InChI |

InChI=1S/C9H13N/c1-3-8-5-4-6-9(10)7(8)2/h4-6H,3,10H2,1-2H3 |

InChI Key |

GDJLLPTUSIUMOM-UHFFFAOYSA-N |

SMILES |

CCC1=C(C(=CC=C1)N)C |

Canonical SMILES |

CCC1=C(C(=CC=C1)N)C |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituted anilines are widely studied for their electronic, steric, and physicochemical properties. Below, 3-ethyl-2-methylaniline is compared with ethyl- and methyl-substituted anilines, as well as methoxy derivatives.

Table 1: Physical and Structural Properties of Selected Aniline Derivatives

*Estimated based on structural analogs.

Key Comparisons:

Steric and Electronic Effects

- The ortho-methyl group may hinder rotation, affecting conformational stability .

- 2,3-Dimethylaniline : Two methyl groups at adjacent positions create significant steric hindrance, which can lower solubility in polar solvents compared to 3-ethyl-2-methylaniline .

- 4-Methoxy-2-methylaniline : The electron-donating methoxy group enhances resonance stabilization of the aromatic ring, increasing reactivity toward electrophiles compared to alkyl-substituted analogs .

Physicochemical Properties

- Boiling Points : Ethyl-substituted anilines (e.g., 2-ethylaniline, 192°C) generally have higher boiling points than methyl-substituted analogs (e.g., 3,4-dimethylaniline, 176°C) due to increased molecular weight and van der Waals interactions .

- Crystal Packing : In 4-methoxy-2-methylaniline derivatives, weak C–H⋯O hydrogen bonds stabilize the crystal lattice, a feature absent in purely alkyl-substituted anilines like 3-ethyl-2-methylaniline .

Toxicity and Handling

- 3-Ethyl-2-methylaniline: Limited toxicity data are available, but alkyl-substituted anilines are generally toxic upon inhalation or skin contact. Proper handling (e.g., automated transfer systems, protective clothing) is recommended, as outlined for methylaniline derivatives .

Structure-Property Relationships

- Ethyl vs. Methyl Groups : Ethyl groups enhance hydrophobicity, making 3-ethyl-2-methylaniline more suitable for lipid-soluble formulations than dimethyl analogs.

- Ortho-Substitution : Ortho-substituted anilines (e.g., 2-ethyl or 2-methyl) often exhibit lower melting points due to disrupted crystal packing compared to para-substituted isomers .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.